[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a pyridine ligand, and a chiral amine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of chiral resolution and amination reactions.
Complex Formation: The ruthenium precursor, such as ruthenium(II) chloride, is reacted with p-cymene in the presence of a suitable base to form the p-cymene-ruthenium complex.
Ligand Exchange: The chiral amine ligand and pyridine are introduced to the p-cymene-ruthenium complex under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity of 97%.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions may produce reduced ruthenium complexes.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these targets, leading to the disruption of their normal functions. This can result in the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(η6-p-cymene)RuCl2]2: A similar ruthenium complex with p-cymene and chloride ligands.
[(η6-p-cymene)Ru(bipy)Cl]PF6: A ruthenium complex with p-cymene, bipyridine, and chloride ligands.
[(η6-p-cymene)Ru(phen)Cl]PF6: A ruthenium complex with p-cymene, phenanthroline, and chloride ligands.
Uniqueness
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is unique due to its chiral amine ligand, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and selectivity in catalytic and biological applications, making it distinct from other similar ruthenium complexes.
Eigenschaften
Molekularformel |
C36H40BF4N3O2RuS |
---|---|
Molekulargewicht |
766.7 g/mol |
IUPAC-Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2/t20-,21-;;;;/m1..../s1 |
InChI-Schlüssel |
JXYHWMWYOCFNBE-ZPVXIRCVSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.